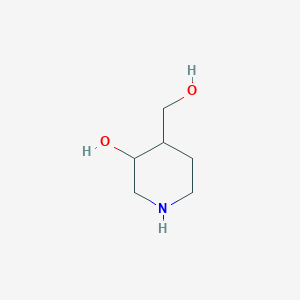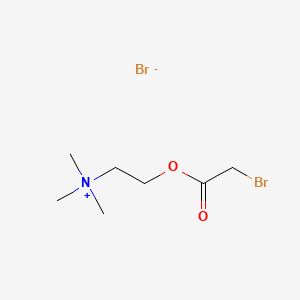
Bromoacetylcholine bromide
Übersicht
Beschreibung
Bromoacetylcholine bromide, also known as 2-(2-Bromoacetyloxy)-N,N,N-trimethylethanaminium bromide, is used as an affinity alkylating agent for nicotinic receptors . It is part of Sigma’s Library of Pharmacologically Active Compounds .
Molecular Structure Analysis
The empirical formula of this compound is C7H15BrNO2 -+ Br . It has a linear formula of C7H15BrNO2 -+ Br and a molecular weight of 305.01 .Physical and Chemical Properties Analysis
This compound is a powder that is soluble in water . It has a molecular weight of 305.01 . The compound should be stored at −20°C .Relevant Papers One paper discusses the use of this compound as an affinity alkylating agent for nicotinic receptors . Another paper discusses the stoichiometry of the ligand-binding sites in the acetylcholine receptor oligomer from muscle and electric organ, measured by affinity alkylation with this compound .
Wissenschaftliche Forschungsanwendungen
1. Role in Carcinogenesis and Cancer Progression
Bromoacetylcholine bromide, as an inhibitor of choline acetyltransferase, has been observed to significantly attenuate basal cell growth in the human colon cancer cell line HT-29. This suggests that acetylcholine might serve as an autocrine/paracrine signaling molecule in this cell line, contributing to carcinogenesis and cancer progression (Pettersson et al., 2009).
2. Inhibition of Acetylcholine-Induced Proliferation
Acetylcholine (ACh) is known to exert various pathophysiological activities, including affecting fibroblasts and inflammatory cells in lung tissue. Studies have shown that this compound can inhibit the ACh-induced proliferation of fibroblasts and myofibroblasts, suggesting a role in modulating airway diseases (Pieper et al., 2007).
3. Influence on Neuromuscular Blocking Agents
This compound's impact extends to the field of anesthesia, where it is studied for its interactions with neuromuscular blocking agents. By forming host-guest complexes with agents like rocuronium, it can promote the dissociation of these agents from the acetylcholine receptor. This interaction is crucial in reversing neuromuscular block without the side effects associated with acetylcholinesterase inhibitors (Adam et al., 2002).
4. Protective Role Against Pesticide-Induced Acetylcholinesterase Inhibition
Research indicates that this compound may offer protection against the inhibition of acetylcholinesterase by certain pesticides. This protective effect is significant for occupational health, especially in agriculture and pest control (Henderson et al., 2012).
5. Inhibition of Muscarinic Receptor-Coupled Calcium Signals
This compound has been shown to inhibit muscarinic M3 receptor-coupled calcium signals in isolated human colonic crypts. This indicates a potential role in the treatment of conditions like irritable bowel syndrome (IBS), particularly in cases involving diarrhea (Lindqvist et al., 2002).
Wirkmechanismus
Target of Action
Bromoacetylcholine bromide is primarily used as an affinity alkylating agent for nicotinic receptors . These receptors are a type of acetylcholine receptor, also known as cholinergic receptors. They play a significant role in the autonomic nervous system, mediating both sympathetic and parasympathetic responses .
Mode of Action
The compound interacts with its targets, the nicotinic receptors, through a process known as alkylation . Alkylation involves the transfer of an alkyl group from the this compound to the nicotinic receptor. This process can result in changes to the receptor’s function, potentially altering the way it responds to acetylcholine .
Biochemical Pathways
Acetylcholine plays a crucial role in a variety of physiological functions, including muscle contraction, heart rate regulation, learning, and memory .
Pharmacokinetics
As a bromide salt, it is soluble in water , which could potentially influence its absorption and distribution in the body
Result of Action
The molecular and cellular effects of this compound’s action largely depend on the specific context in which it is used. As an alkylating agent, it can modify the function of nicotinic receptors, potentially leading to changes in cellular responses to acetylcholine .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility in water suggests that it may be more effective in aqueous environments. Additionally, its stability may be affected by factors such as temperature and pH, although specific details would require further investigation.
Biochemische Analyse
Biochemical Properties
Bromoacetylcholine bromide plays a crucial role in biochemical reactions by interacting with nicotinic receptors. It is used to study the binding and activity of these receptors. The compound interacts with enzymes such as acetylcholinesterase, which hydrolyzes acetylcholine, and choline acetyltransferase, which synthesizes acetylcholine. This compound acts as an affinity alkylating agent, binding covalently to the active sites of these enzymes and inhibiting their activity . This interaction helps in understanding the structural and functional properties of cholinergic receptors and enzymes.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound acts as an antagonist to the muscarinic acetylcholine receptor, thereby inhibiting the receptor’s activity and altering downstream signaling pathways . This can lead to changes in gene expression and metabolic processes within the cell. Additionally, this compound can induce apoptosis in certain cell types by disrupting normal cellular functions.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound binds covalently to the active sites of nicotinic receptors and acetylcholinesterase, inhibiting their activity . This inhibition prevents the hydrolysis of acetylcholine, leading to an accumulation of acetylcholine in the synaptic cleft and prolonged activation of cholinergic receptors. This compound also affects gene expression by modulating transcription factors and signaling pathways involved in cholinergic signaling.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable at low temperatures but can degrade over time when exposed to higher temperatures or light . Long-term exposure to this compound can lead to sustained inhibition of cholinergic receptors and enzymes, resulting in prolonged changes in cellular function. In vitro and in vivo studies have shown that the compound can have long-term effects on cellular signaling and metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can selectively inhibit cholinergic receptors without causing significant toxicity . At higher doses, this compound can induce toxic effects, including neurotoxicity and organ damage. Threshold effects have been observed, where a certain dosage level is required to achieve significant inhibition of cholinergic receptors. Toxic effects at high doses include convulsions, respiratory distress, and death.
Metabolic Pathways
This compound is involved in metabolic pathways related to acetylcholine metabolism. It interacts with enzymes such as acetylcholinesterase and choline acetyltransferase, affecting the synthesis and hydrolysis of acetylcholine . The compound can alter metabolic flux and metabolite levels by inhibiting these enzymes, leading to changes in acetylcholine levels and cholinergic signaling. Additionally, this compound can affect other metabolic pathways by modulating the activity of enzymes involved in neurotransmitter metabolism.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can be taken up by cells via transporter proteins and distributed to different cellular compartments . The compound can interact with binding proteins that facilitate its transport and localization within the cell. This compound can accumulate in specific tissues, such as the brain, where it exerts its effects on cholinergic receptors and enzymes.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be localized to specific compartments or organelles within the cell, such as the synaptic cleft, where it interacts with cholinergic receptors . Targeting signals and post-translational modifications can direct this compound to specific subcellular locations, enhancing its efficacy in modulating cholinergic signaling. The compound’s localization can also affect its stability and degradation within the cell.
Eigenschaften
IUPAC Name |
2-(2-bromoacetyl)oxyethyl-trimethylazanium;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15BrNO2.BrH/c1-9(2,3)4-5-11-7(10)6-8;/h4-6H2,1-3H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFIIOPIEVQSYHH-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCOC(=O)CBr.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Br2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701017386 | |
| Record name | 2-(2-Bromoacetyloxy)-N.,N,N-trimethylethanaminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701017386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID56463469 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
22004-27-9 | |
| Record name | 2-(2-Bromoacetyloxy)-N.,N,N-trimethylethanaminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701017386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


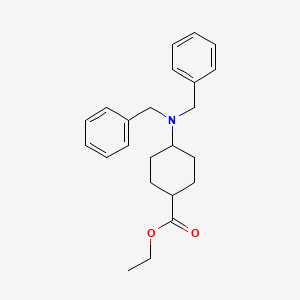
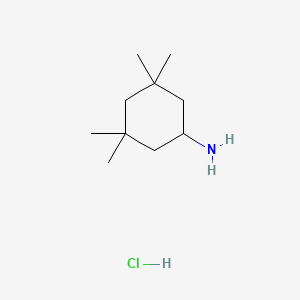
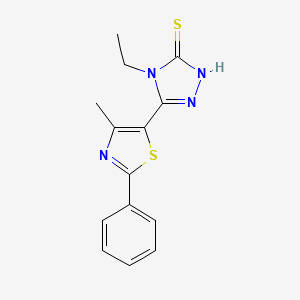
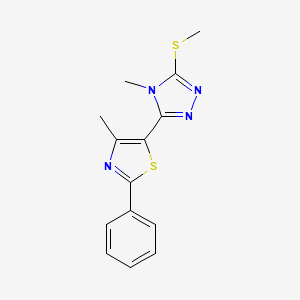
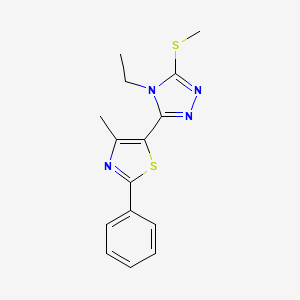
![Exo-8-boc-6-hydroxy-8-azabicyclo[3.2.1]octane](/img/structure/B3116841.png)
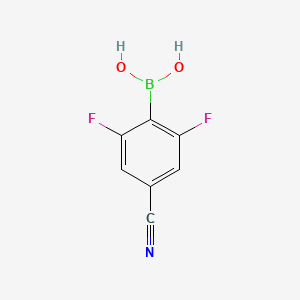
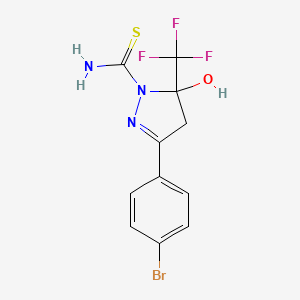

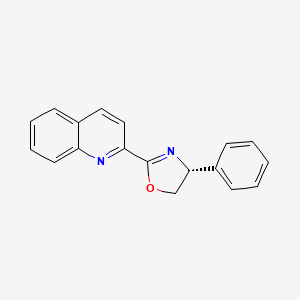
![4-[(Dipropylamino)methyl]benzoic acid hydrochloride](/img/structure/B3116895.png)


